molecular formula C7H14O2S B1338820 2-(Butylsulfanyl)propanoic acid CAS No. 88802-61-3

2-(Butylsulfanyl)propanoic acid

Cat. No. B1338820
CAS RN: 88802-61-3
M. Wt: 162.25 g/mol
InChI Key: VVXUMDXOTNQMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kinetic Study of the Decomposition of 2-Butanol

The research on the catalytic conversion of 2-butanol using a carbon-based acid catalyst highlights the potential of using olive stone, chemically activated with phosphoric acid, as a catalyst. The study found that the catalyst retained a significant amount of surface phosphorus, likely in the form of phosphate groups, even after a washing step post-activation. The conversion process of 2-butanol primarily resulted in dehydration products, with cis-2-butene and trans-2-butene being the most common, along with smaller quantities of 1-butene and a negligible amount of methyl ethyl ketone (MEK) as a dehydrogenation product. The kinetics of the reaction were analyzed using two different elimination mechanisms: an E1 mechanism, which is a two-step process, and an E2 mechanism, which is a one-step process. Both mechanisms fit the experimental data well, suggesting that they might occur simultaneously. This is further supported by the similar rate constants observed for the formation of the carbocation intermediate and the olefins in both E1 and E2 mechanisms .

Equilibrium and Kinetic Studies of Reactions of 2-Methyl-2-Propanesulfenic Acid

The study of 2-methyl-2-propanesulfenic acid's reactions provides insight into the behavior of sulfenic acids in chemical processes. This particular sulfenic acid was observed to undergo self-condensation to form S-t-butyl 2-methyl-2-propane-thiosulfinate. The reaction rates were measured in an aqueous acetonitrile solution using NMR and UV spectroscopy, revealing that the reaction is second-order with respect to the substrate. At a neutral pH and a temperature of 35°C, the half-life of the reaction was approximately 150 hours with an initial substrate concentration of 0.003 M. The reaction rate was found to be proportional to the acid concentration within a range of 0.004 to 0.2 M. In alkaline conditions, self-condensation remained the primary reaction, although some side reactions were also noted. The kinetics did not follow second-order behavior satisfactorily, but the rate constants obtained using the time-lag method indicated a peak activity around pH 10-11. Additionally, the pKa value of the sulfenic acid was determined to be 10.47 at 14°C .

Comprehensive Analysis of 2-(Butylsulfanyl)propanoic Acid

While the provided papers do not directly discuss 2-(butylsulfanyl)propanoic acid, they offer valuable information on related compounds and their behaviors that could be extrapolated to understand the properties and reactions of 2-(butylsulfanyl)propanoic acid. The studies on 2-butanol and 2-methyl-2-propanesulfenic acid provide insights into the kinetics and reaction mechanisms of similar sulfur-containing compounds, which could be relevant when considering the synthesis and reactions of 2-(butylsulfanyl)propanoic acid.

Synthesis Analysis

The synthesis of 2-(butylsulfanyl)propanoic acid could potentially involve methods similar to those described for the preparation of the carbon-based acid catalyst from olive stone or the self-condensation reactions of sulfenic acids . The specific synthesis route for 2-(butylsulfanyl)propanoic acid would likely involve the introduction of the butylsulfanyl group into a propanoic acid backbone, possibly through a targeted sulfenylation reaction.

Molecular Structure Analysis

The molecular structure of 2-(butylsulfanyl)propanoic acid would include a butylsulfanyl group attached to the second carbon of propanoic acid. The studies on related compounds suggest that the presence of sulfur could influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

Based on the behavior of similar compounds, 2-(butylsulfanyl)propanoic acid may undergo dehydration or condensation reactions. The kinetics of these reactions could be influenced by factors such as the presence of catalysts, temperature, and pH, as observed in the studies of 2-butanol and 2-methyl-2-propanesulfenic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(butylsulfanyl)propanoic acid are not directly discussed in the provided papers, the properties of similar compounds suggest that factors such as acid concentration and pH could significantly affect the reactivity and stability of the acid. The pKa value and the behavior of the compound in different pH conditions would be important characteristics to consider .

Scientific Research Applications

Sorption and Environmental Fate

Research on compounds structurally related to 2-(Butylsulfanyl)propanoic acid, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, highlights their significance in environmental science, particularly in understanding the sorption behaviors to soil, organic matter, and minerals. This understanding is crucial for assessing the environmental fate of phenoxy herbicides and related compounds. Sorption characteristics can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides content, suggesting that soil organic matter and iron oxides are relevant sorbents for these compounds. This knowledge aids in predicting the environmental mobility and persistence of such chemicals (Werner, Garratt, & Pigott, 2012).

Biotechnological and Industrial Applications

The use of supercritical fluids, including CO2, for the reactive extraction of carboxylic acids from aqueous solutions offers a green alternative to traditional extraction methods. This environmentally benign approach has been identified as efficient for separating carboxylic acids, such as 2-(Butylsulfanyl)propanoic acid, from biomass derivatives, presenting a competitive and sustainable method with higher yield and simplicity compared to conventional separation techniques (Djas & Henczka, 2018).

Food Industry and Flavor Chemistry

In the realm of food science, the breakdown and production pathways of branched aldehydes, which are crucial for the flavor profile of various food products, have been extensively reviewed. Knowledge about the generation pathways of these flavor compounds, including those structurally related to 2-(Butylsulfanyl)propanoic acid, is essential for controlling their formation and achieving desired levels in food products. This research underscores the importance of understanding the metabolic conversions at the microbial and food composition level to optimize food flavor (Smit, Engels, & Smit, 2009).

Analytical and Pharmaceutical Chemistry

The study of strong cation-exchange materials for high-performance liquid chromatography (HPLC) highlights the application of analytical techniques in pharmaceutical chemistry. Propylsulphonic acid-modified silica columns, for instance, have shown good retention and peak shape for basic drugs, demonstrating the significance of such analytical methods in drug analysis. These findings are relevant for the analysis of compounds with properties similar to 2-(Butylsulfanyl)propanoic acid, facilitating the separation and identification of complex drug mixtures (Flanagan, Harvey, & Spencer, 2001).

Future Directions

The future directions for 2-(Butylsulfanyl)propanoic acid could involve its use in the synthesis of multiblock copolymers via acid-triggered RAFT polymerization . This method has been shown to be an efficient tool for accessing complex structures and investigating polymer properties .

properties

IUPAC Name

2-butylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXUMDXOTNQMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523899
Record name 2-(Butylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylsulfanyl)propanoic acid

CAS RN

88802-61-3
Record name 2-(Butylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.